2-(4-Biphenyl)propionic acid, (-)-
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Overview
Description
2-(4-Biphenyl)propionic acid, (-)-, also known as Biprofen, is an organic compound belonging to the class of biphenyls and derivatives. It is characterized by the presence of two benzene rings linked together by a carbon-carbon bond. The compound has the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenyl)propionic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of 4-bromo-biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, with temperatures ranging from 50-80°C and reaction times of 2-6 hours.
Industrial Production Methods
For industrial production, the synthesis of 2-(4-Biphenyl)propionic acid can be scaled up using similar reaction conditions as the laboratory synthesis. The use of continuous flow reactors and optimized catalyst systems can enhance the yield and purity of the product. The process involves the preparation of a zinc reagent from trimethyl-chlorosilane as a zinc powder activating agent, followed by the reaction with 4-bromo-2-fluoro biphenyl under the action of the zinc reagent and a catalyst-ligand .
Chemical Reactions Analysis
Types of Reactions
2-(4-Biphenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-(4-Biphenyl)propionic acid has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: Another biphenyl derivative with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Mefenamic acid: A compound with similar analgesic and anti-inflammatory effects.
Uniqueness
2-(4-Biphenyl)propionic acid is unique due to its specific structural configuration and the presence of biphenyl rings, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
10516-54-8 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2R)-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
JALUUBQFLPUJMY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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